molecular formula C14H21N3O2 B2786928 Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate CAS No. 2034231-43-9

Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate

Cat. No. B2786928
CAS RN: 2034231-43-9
M. Wt: 263.341
InChI Key: DNXQHAZJMKSEBE-UHFFFAOYSA-N
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Description

“Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The molecular weight of a related compound, “1-(1-Methylpiperidin-4-yl)piperidin-4-amine”, is 197.32 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve protodeboronation of alkyl boronic esters . This process is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Anticancer Properties

Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate has shown promise as an anticancer agent. Researchers have studied its cytostatic activity against cancer cells, particularly in cultured L1210 cells . Further investigations into its mechanism of action and potential for targeted therapies are warranted.

Heterocyclic Synthesis

The piperidine ring in Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate is a valuable building block for heterocyclic compounds. Researchers have developed methods for its synthesis, including intermolecular alkylation and C–H bond activation . These synthetic pathways enable the creation of diverse derivatives with varied biological activities.

Layered Materials and Intercalation Studies

Beyond its biological applications, this compound has been investigated in the context of layered materials. For instance, studies have explored its arrangement within zirconium 4-sulfophenylphosphonate layers, shedding light on intercalation behavior .

Safety and Hazards

Safety and hazards associated with similar compounds can vary. For example, “1-(1-Methylpiperidin-4-yl)piperidin-4-yl-amine” is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed .

properties

IUPAC Name

methyl N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11-9-13(3-6-15-11)17-7-4-12(5-8-17)10-16-14(18)19-2/h3,6,9,12H,4-5,7-8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXQHAZJMKSEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate

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